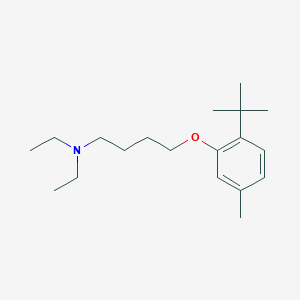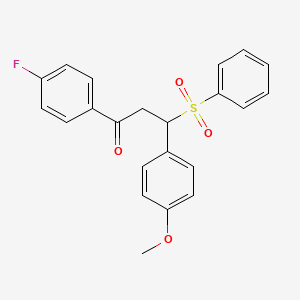
1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone, also known as FMPP, is a synthetic compound that belongs to the family of cathinone derivatives. It is a white crystalline powder that is used in scientific research for its psychoactive effects. The compound is known to have stimulating and euphoric effects on the central nervous system, similar to other cathinone derivatives such as methamphetamine and cocaine.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone is not fully understood. However, it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are associated with feelings of pleasure, reward, and motivation. 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone is also believed to inhibit the reuptake of these neurotransmitters, leading to their increased availability in the brain.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone has been shown to have stimulating and euphoric effects on the central nervous system. It increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of pleasure, reward, and motivation. 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone also increases heart rate, blood pressure, and body temperature. It can cause vasoconstriction and muscle tension, and it may also cause nausea, vomiting, and diarrhea.
Advantages and Limitations for Lab Experiments
1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It is also stable and has a long shelf life. 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone can be used as a reference compound to compare the effects of other cathinone derivatives. However, there are also some limitations to using 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone in lab experiments. It is a psychoactive compound, which means that it can be difficult to control the dose and duration of exposure. It also has a high potential for abuse, which may limit its use in some research settings.
Future Directions
There are several future directions for 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone research. One area of interest is the potential medical applications of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone. It has been shown to have analgesic and anti-inflammatory properties, and it may be useful in the treatment of pain and inflammation. Another area of interest is the development of new cathinone derivatives with improved therapeutic potential and reduced risk of abuse. Finally, there is a need for further research on the long-term effects of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone on the central nervous system, as well as its potential for addiction and abuse.
Conclusion:
In conclusion, 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone is a synthetic compound that is used in scientific research for its psychoactive effects on the central nervous system. It is synthesized by the reaction of 4-fluoroacetophenone with 4-methoxybenzaldehyde and phenylsulfonyl chloride. 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone has stimulating and euphoric effects on the central nervous system, similar to other cathinone derivatives such as methamphetamine and cocaine. It increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of pleasure, reward, and motivation. 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone has several advantages for lab experiments, but also has limitations due to its psychoactive nature and potential for abuse. There are several future directions for 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone research, including its potential medical applications and the development of new cathinone derivatives with improved therapeutic potential and reduced risk of abuse.
Synthesis Methods
The synthesis of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone involves the reaction of 4-fluoroacetophenone with 4-methoxybenzaldehyde and phenylsulfonyl chloride in the presence of a base such as potassium carbonate. The reaction produces 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone as a white crystalline powder with a yield of around 70%.
Scientific Research Applications
1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone is primarily used in scientific research to study its psychoactive effects on the central nervous system. It is often used as a reference compound to compare the effects of other cathinone derivatives. 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone has been shown to have stimulating and euphoric effects on the central nervous system, similar to other cathinone derivatives such as methamphetamine and cocaine.
properties
IUPAC Name |
3-(benzenesulfonyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FO4S/c1-27-19-13-9-17(10-14-19)22(28(25,26)20-5-3-2-4-6-20)15-21(24)16-7-11-18(23)12-8-16/h2-14,22H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPSECYPRNTVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

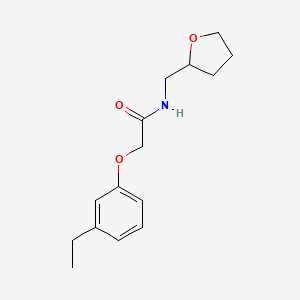
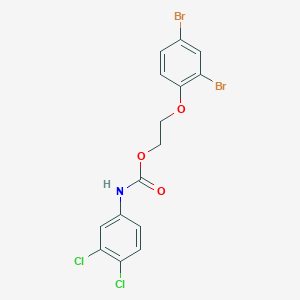
![1-(9H-carbazol-9-yl)-3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-propanol ethanedioate (salt)](/img/structure/B5204866.png)
![4-[(2-methoxy-5-nitrophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5204872.png)
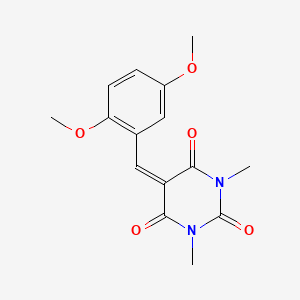
![methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate](/img/structure/B5204879.png)
![2,2'-[3,6-acridinediylbis(nitrilomethylylidene)]bis(4-nitrophenol)](/img/structure/B5204885.png)
![3-(5H-indeno[1,2-b]pyridin-5-ylidene)-5-phenyl-2(3H)-furanone](/img/structure/B5204906.png)
![2-(allylthio)-4-[(5-methyl-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5204914.png)
![N-{4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}-6-quinolinecarboxamide](/img/structure/B5204931.png)

![N-[4-(cyanomethyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5204947.png)

